molecular formula C14H15FN6O B2851087 2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol CAS No. 897758-22-4

2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

Cat. No.: B2851087
CAS No.: 897758-22-4
M. Wt: 302.313
InChI Key: GOOSMECHYHRHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-fluoroanilino group at position 6, a methyl group at position 1, and an ethanolamine moiety at position 4 (Figure 1). Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory activity, particularly targeting receptors like EGFR and VEGFR-2 .

Synthesis: The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 6-chloro-1-methylpyrazolo[3,4-d]pyrimidine with 4-fluoroaniline under reflux in ethanol with triethylamine yields the 4-fluoroanilino intermediate. Subsequent reaction with 2-aminoethanol introduces the ethanolamine group .

Properties

IUPAC Name

2-[[6-(4-fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6O/c1-21-13-11(8-17-21)12(16-6-7-22)19-14(20-13)18-10-4-2-9(15)3-5-10/h2-5,8,22H,6-7H2,1H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOSMECHYHRHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neurodegenerative diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C14H15FN6O\text{C}_{14}\text{H}_{15}\text{F}\text{N}_6\text{O}

This compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a 4-fluoroanilino group is significant as fluorine substitution often enhances metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Research indicates that it acts as an inhibitor of deubiquitylating enzymes (DUBs) , which play a crucial role in regulating protein degradation and cellular homeostasis. Inhibition of DUBs can lead to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
L929 (fibroblast)25.0
MCF-7 (breast cancer)15.0

These results indicate that the compound selectively targets cancer cells while showing relatively lower toxicity towards normal fibroblast cells.

Mechanistic Insights

Molecular docking studies suggest that This compound binds effectively to the active sites of DUBs, disrupting their function. This interaction leads to increased levels of ubiquitinated proteins, triggering apoptosis in cancer cells .

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The treatment resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP . The study concluded that this compound could serve as a lead candidate for further development in breast cancer therapy.

Case Study 2: Neurodegenerative Disorders

In another study focused on neurodegenerative diseases, the compound was evaluated for its neuroprotective properties. It was found to enhance neuronal survival in models of oxidative stress-induced cell death, suggesting potential applications in treating conditions like Alzheimer's disease .

Scientific Research Applications

Structure and Composition

The molecular structure of 2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol can be summarized as follows:

  • Molecular Formula : C16H18FN5O
  • Molecular Weight : 313.35 g/mol
  • IUPAC Name : this compound

Physical Properties

The compound is characterized by its specific functional groups that contribute to its biological activity. The presence of the pyrazolo[3,4-d]pyrimidine moiety is particularly significant, as it is known to exhibit various pharmacological effects.

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways .
  • Antiviral Properties :
    • Research has demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives possess antiviral activity. These compounds can interfere with viral replication processes, making them potential candidates for the development of antiviral therapies .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may also exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles in disease progression .

In Vitro Studies

In vitro assays have been conducted to evaluate the pharmacological profile of this compound. Key findings include:

  • Cell Viability Assays : The compound showed a dose-dependent effect on cell viability in various cancer cell lines.
  • Kinase Inhibition Assays : Significant inhibition of specific kinases was observed, supporting its potential as a therapeutic agent against cancer.

In Vivo Studies

Animal model studies are essential for understanding the therapeutic potential and safety profile of new compounds:

  • Tumor Growth Inhibition : In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models.
  • Safety Profile : Toxicity assessments revealed a favorable safety profile at therapeutic doses, indicating its potential for further development.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability (IC50 = 12 µM) compared to control groups. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Neuroprotection

In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention and learning capabilities compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituents (Position) Molecular Weight Notable Activity/Properties Reference
Target Compound : 2-[[6-(4-Fluoroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol 1-Me, 4-(ethanolamine), 6-(4-fluoroanilino) 312.33* Potential kinase inhibition (inferred)
2-{[6-(Diethylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol 1-Me, 4-(ethanolamine), 6-(diethylamino) 264.33 Higher lipophilicity
1-(4-Fluorophenyl)-3-methyl-4-morpholino-pyrazolo[3,4-d]pyrimidine (8a) 1-Me, 4-morpholino, 6-(4-fluorophenyl) 341.37 Dual EGFR/ErbB2 inhibition (IC₅₀: 0.2 µM)
4-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol 1-Me, 4-(phenol), 6-Cl 277.71 Cytotoxicity (NCI-60 screen)
2-(1-Methylpyrazolo[3,4-d]pyrimidin-4-ylamino)ethanol (TGI-019) 1-Me, 4-(ethanolamine), 6-H 193.21 Screening compound (no activity data)

*Calculated based on C₁₄H₁₆FN₆O.

Key Structural Differences:

Chloro (as in ) introduces a strong electron-withdrawing group, which may alter binding kinetics.

Position 4 Substituents: Ethanolamine (target compound) provides hydrogen-bonding capacity, critical for interactions with kinase ATP-binding pockets . Morpholino (as in 8a ) offers rigidity and moderate solubility, contributing to its potent EGFR inhibition.

Position 1 Substituents :

  • A methyl group (common across analogs) minimizes steric hindrance while stabilizing the pyrazole ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.